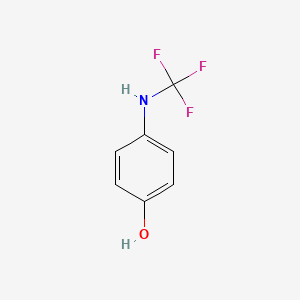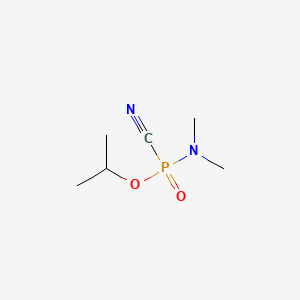
Isopropyl N,N-dimethylphosphoramidocyanidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl N,N-dimethylphosphoramidocyanidate is an organophosphate compound with the molecular formula C₆H₁₃N₂O₂P. It is known for its high toxicity and is used primarily in scientific research. The compound is also referred to as phosphoramidocyanidic acid, N,N-dimethyl-, isopropyl ester .
Méthodes De Préparation
The synthesis of isopropyl N,N-dimethylphosphoramidocyanidate involves the reaction of dimethylamine with isopropyl phosphorochloridate in the presence of a base. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Isopropyl N,N-dimethylphosphoramidocyanidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphoramidate derivatives.
Reduction: Reduction reactions can convert it into simpler phosphoramidates.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Applications De Recherche Scientifique
Isopropyl N,N-dimethylphosphoramidocyanidate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Research into its potential therapeutic applications and its mechanism of action in biological systems.
Industry: It is used in the development of pesticides and other chemical products.
Mécanisme D'action
The mechanism of action of isopropyl N,N-dimethylphosphoramidocyanidate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and potentially toxic effects. This mechanism is similar to other organophosphate compounds .
Comparaison Avec Des Composés Similaires
Isopropyl N,N-dimethylphosphoramidocyanidate is similar to other organophosphate compounds, such as:
Tabun: Another organophosphate nerve agent with similar toxic effects.
Sarin: A highly toxic organophosphate used as a chemical weapon.
Soman: Another nerve agent with a similar mechanism of action. What sets this compound apart is its specific molecular structure, which influences its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
63815-55-4 |
|---|---|
Formule moléculaire |
C6H13N2O2P |
Poids moléculaire |
176.15 g/mol |
Nom IUPAC |
[dimethylamino(propan-2-yloxy)phosphoryl]formonitrile |
InChI |
InChI=1S/C6H13N2O2P/c1-6(2)10-11(9,5-7)8(3)4/h6H,1-4H3 |
Clé InChI |
UQPMVHZOZHVRLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C#N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


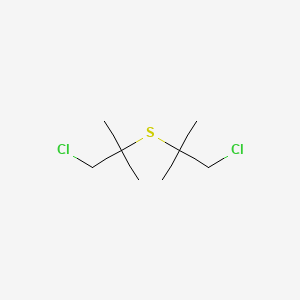
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)
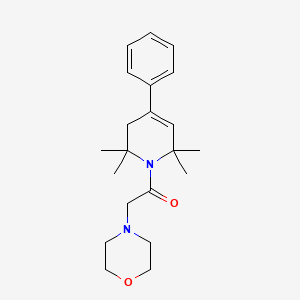
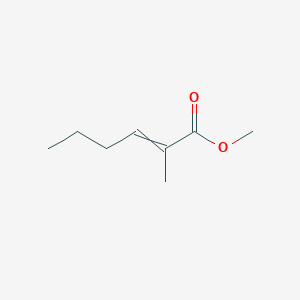

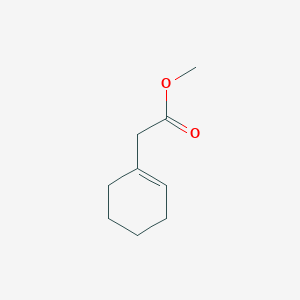

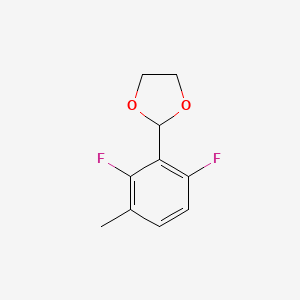
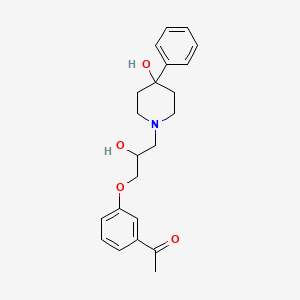
![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)


